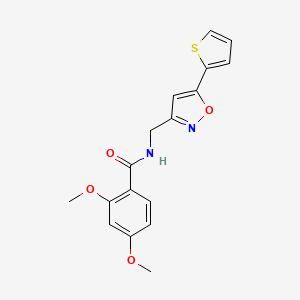

2,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

描述

属性

IUPAC Name |

2,4-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-12-5-6-13(14(9-12)22-2)17(20)18-10-11-8-15(23-19-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVPTIZMUPIMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds with an isoxazole ring have been found to interact with various receptors and enzymes, contributing to their biological activities.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to diverse biological effects.

生物活性

2,4-Dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 946341-08-8 |

| Molecular Formula | C₁₇H₁₆N₂O₄S |

| Molecular Weight | 344.4 g/mol |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The isoxazole and thiophene moieties are believed to engage with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate cellular signaling pathways, leading to observed biological effects.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro. In a study involving various benzamide derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell growth at micromolar concentrations .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through assays measuring cytokine release and cell viability in inflammatory models. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Enzyme Inhibition

One notable area of research is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies have shown that related compounds can inhibit mushroom tyrosinase significantly, indicating potential applications in skin whitening and hyperpigmentation treatments .

Study on Cancer Cell Lines

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of several benzamide derivatives on B16F10 melanoma cells. The results indicated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range, highlighting their potential as anticancer agents .

Anti-inflammatory Model

A study assessing the anti-inflammatory effects of this compound utilized LPS-stimulated RAW264.7 macrophages. The treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls, supporting its role as an anti-inflammatory agent .

Research Findings Summary

科学研究应用

It appears that "2,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide" is a specific chemical compound, but information regarding its applications, comprehensive data, or case studies is limited within the provided search results. However, the search results do provide information on the properties of the compound itself, as well as research on related compounds, which can be helpful.

Information on the Compound

- Chemical Structure and Properties The compound is also known as this compound and has the CAS number 946341-08-8 . Its molecular formula is C17H16N2O4S, and its molecular weight is 344.4 . The SMILES notation for the compound is COc1ccc(C(=O)NCc2cc(-c3cccs3)on2)c(OC)c1 .

Related Research and Applications

While specific applications of "this compound" are not available in the search results, there are mentions of related compounds and their applications:

- Antimicrobial and Anticancer Activity Benzamide derivatives have been investigated for antimicrobial and anticancer activities . Some 2-mercaptobenzimidazole (2MBI) derivatives have shown significant antimicrobial effects against Gram-positive, Gram-negative (bacterial), and fungal strains . Some compounds were more potent against a cancer cell line than a standard drug .

- Antitubercular Activity Some synthesized benzimidazole derivatives have been evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Acetylcholinesterase Inhibitors Some compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity and have potential therapeutic applications for Alzheimer’s disease .

- Isoxazole Derivatives Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against Mycobacterium tuberculosis strains .

- Thiophene Derivatives Thiophene-2-carboxamide is present in some kinase inhibitors .

- Myricetin Derivatives Some Myricetin Derivatives contain thiophen and isoxazole .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Table 1: Substituent Effects on Benzamide Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) contrast with halogenated analogs (electron-withdrawing), which may enhance lipophilicity and alter binding to hydrophobic enzyme pockets .

- Amide Group Stability : IR spectra of analogs (e.g., C=O stretch at ~1660–1680 cm⁻¹) suggest stable amide bonds, critical for maintaining structural integrity in biological environments .

Heterocycle Modifications

Isoxazole vs. Oxadiazole/Thiazole

- Isoxazole (Target Compound) : The five-membered isoxazole ring with an oxygen and nitrogen atom may enhance hydrogen-bonding capacity compared to purely nitrogen-based heterocycles like thiazoles .

- Thiazole () : Thiazole rings (e.g., in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) are associated with intermolecular hydrogen bonding (N–H···O), influencing crystal packing and solubility .

Key Observations :

常见问题

Q. Table 1: Stability Under Accelerated Conditions

| Condition | Degradation (%) | t₁/₂ |

|---|---|---|

| pH 2.0, 37°C, 24 hrs | 95% | 1.5 hrs |

| pH 7.4, 37°C, 24 hrs | 5% | >48 hrs |

| 60°C, dry, 7 days | 10% | N/A |

Q. Table 2: Bioactivity of Derivatives

| Derivative | Substituent | IC₅₀ (COX-2) |

|---|---|---|

| Parent compound | -OCH₃, thiophene | 12 µM |

| CF₃-benzamide analog | -CF₃ | 6 µM |

| Furan-isoxazole | Furan | 45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。